N-(4-fluorobenzyl)-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-[(4-Fluorophenyl)methyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide is a chemical compound with a complex structure that includes fluorophenyl, methylphenoxy, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-fluorobenzylamine with 2-methylphenol to form an intermediate, which is then reacted with pyridine-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted phenyl derivatives .
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique chemical structure and biological activity.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)-2-(2-methoxy-4-methylphenoxy)acetamide: This compound shares a similar structure but with a methoxy group instead of a methyl group.
N-(2-Fluorophenyl)-2-(2-methylphenoxy)acetamide: Another similar compound with a fluorine atom at a different position on the phenyl ring.
N-(4-Methoxyphenyl)-2-(2-methylphenoxy)acetamide: This compound has a methoxy group on the phenyl ring instead of a fluorine atom.
Uniqueness
N-[(4-Fluorophenyl)methyl]-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide is unique due to the specific combination of fluorophenyl, methylphenoxy, and pyridinyl groups in its structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H19FN2O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C21H19FN2O2/c1-16-6-2-3-7-19(16)26-15-21(25)24(20-8-4-5-13-23-20)14-17-9-11-18(22)12-10-17/h2-13H,14-15H2,1H3 |
InChI Key |
JASRGCINGXNMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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